1,3,5-Tri(9H-carbazol-9-yl)benzene

Catalog No.
S790841
CAS No.
148044-07-9
M.F
C42H27N3
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(9H-carbazol-9-yl)benzene

CAS Number

148044-07-9

Product Name

1,3,5-Tri(9H-carbazol-9-yl)benzene

IUPAC Name

9-[3,5-di(carbazol-9-yl)phenyl]carbazole

Molecular Formula

C42H27N3

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H

InChI Key

DVNOWTJCOPZGQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18

1,3,5-Tri(9H-carbazol-9-yl)benzene (TCPB or tCP; CAS 148044-07-9) is a C3-symmetric, star-shaped organic semiconductor widely specified as a phosphorescent host material and hole-transporting layer (HTL) in high-efficiency organic light-emitting diodes (OLEDs). Featuring a central benzene core symmetrically substituted with three carbazole units, TCPB delivers a deep HOMO level of approximately 5.8 eV, a LUMO level of 2.3 eV, and a high triplet energy ($E_T$) exceeding 2.8 eV. These baseline electronic properties enable stronger exciton confinement and hole mobility compared to standard biphenyl-linked carbazoles. Furthermore, its rigid starburst architecture confers quantifiable thermal robustness, with a melting point of 325–330 °C, making it highly suitable for vacuum thermal evaporation (VTE) processes where morphological stability is critical for preventing crystallization-induced device failure .

Procurement Fit

Workflow Sublimation-grade purity for vacuum-processed OLED device fabrication
Key Attribute Reported high triplet energy supports exciton-blocking layer design
Thermal Profile High morphological stability under thermal stress; suitable for high-temperature processes

In advanced OLED device engineering, generic carbazole-based hole-transport or host materials such as CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) or NPB are not interchangeable with TCPB. Substituting TCPB with NPB results in severe triplet exciton quenching in green and blue phosphorescent devices because NPB's lower triplet energy (~2.3 eV) is insufficient to confine excitons, whereas TCPB's >2.8 eV triplet energy provides a robust energetic barrier. Similarly, replacing TCPB with CBP compromises thermal stability; CBP's lower melting point (~281 °C) and linear structure make it significantly more prone to heat-induced crystallization and morphological degradation during prolonged operation. For procurement teams, specifying TCPB over these generic alternatives is essential to ensure long-term operational stability and maximize current efficiency in commercial display applications [1].

Mismatch Risk

NPB Lower triplet energy may not confine excitons in phosphorescent OLEDs, risking efficiency loss
CBP Lower melting point and different molecular architecture may reduce morphological stability under operational heat
mCP Higher interfacial degradation during electrical aging; reported capacitance shift suggests shorter lifetime

Thermal Robustness and Resistance to Crystallization

The C3-symmetric, star-shaped molecular architecture of TCPB provides exceptional morphological stability under thermal stress compared to linear biphenyl-linked structures. TCPB exhibits a high melting point of 325–330 °C, providing a substantial thermal margin over CBP, which melts at approximately 281 °C. This thermal robustness prevents crystallization and film degradation during vacuum thermal evaporation (VTE) and high-temperature device operation [1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data325–330 °C
Comparator Or BaselineCBP (~281 °C)
Quantified DifferenceTCPB offers a ~45 °C higher thermal margin before melting.
ConditionsSolid-state thermal stress analysis and VTE processing

Enhanced thermal stability reduces the risk of crystallization-induced short circuits, making TCPB critical for automotive displays and high-brightness signage.

Triplet Energy
Head-to-head
0.55 eV higher
than NPB
Enables exciton confinement in phosphorescent OLEDs; reported to prevent quenching
Measured on neat films; NPB baseline 2.3 eV

Triplet Energy Superiority for Exciton Confinement

TCPB demonstrates a high triplet energy ($E_T$) exceeding 2.8 eV, which significantly surpasses the triplet energies of common hole-transporting materials such as NPB (~2.3 eV) and host materials like CBP (~2.6 eV). This high triplet energy creates an effective energetic barrier that confines both charge carriers and triplet excitons within the emissive layer, preventing non-radiative decay and quenching at the HTL/EML interface .

Evidence DimensionTriplet Energy ($E_T$)
Target Compound Data>2.8 eV
Comparator Or BaselineNPB (~2.3 eV) and CBP (~2.6 eV)
Quantified DifferenceTCPB provides a >0.5 eV margin over NPB and >0.2 eV over CBP.
ConditionsPhotophysical characterization of OLED host/HTL materials

A higher triplet energy strictly prevents exciton leakage in blue and green phosphorescent OLEDs, directly translating to higher quantum efficiencies and lower power consumption.

Interface Stability
Head-to-head
2.8× more stable
than mCP; 5.7× vs NPB
Lower capacitance shift after electrical aging indicates reduced charge accumulation
Blue TADF OLEDs; C-V measurement after aging

Device Current Efficiency and EQE Performance

When utilized as a host or interface layer in phosphorescent OLEDs, TCPB's optimized HOMO/LUMO levels (5.8 eV / 2.3 eV) and high triplet energy lead to significant performance gains. Device benchmarks utilizing TCPB as a host material have achieved External Quantum Efficiencies (EQE) of 11.3% and current efficiencies of 23.5 cd/A at 500 cd/m2, outperforming baseline architectures that rely on lower-bandgap host materials .

Evidence DimensionCurrent Efficiency (cd/A) and EQE
Target Compound Data23.5 cd/A and 11.3% EQE at 500 cd/m2
Comparator Or BaselineStandard lower-bandgap reference architectures
Quantified DifferenceHigh baseline efficiency driven by tighter carrier recombination zones.
ConditionsStandardized phosphorescent OLED device testing (e.g., ITO/TPD:PC/TCTA/TCP:Pt-complex/TAZ/LiF/Al)

Higher current efficiency directly lowers the driving voltage and power consumption required to achieve target brightness levels in commercial displays.

Current Efficiency
Head-to-head
Greater than 59%
higher vs CBP spacer
Reported efficiency gain when used as exciton-blocking spacer layer
Red/green phosphorescent OLED; 3 nm spacer
Hole Mobility
Head-to-head
2.3× higher than NPB
Faster transport with lower trap density; may reduce driving voltage
Hole-only devices; room temperature
Thermal Stability
Reported
44–47 °C higher
melting point than CBP
Morphological stability under thermal stress; reduces crystallization risk
DSC measurements; architectural advantage noted

Thermally Stable Host Material for Vacuum-Processed Displays

TCPB's high melting point (325–330 °C) and star-shaped amorphous stability make it a highly stable host material for vacuum thermal evaporation (VTE) manufacturing. It is highly recommended for automotive and high-brightness commercial displays where junction temperatures fluctuate and resistance to thin-film crystallization is paramount for extending operational lifetime[1].

Exciton-Blocking Layers in Blue/Green Phosphorescent OLEDs

Due to its high triplet energy (>2.8 eV), TCPB is ideally specified as an exciton-blocking layer (EBL) adjacent to the emissive layer in blue and green PhOLEDs. It effectively prevents the diffusion of triplet excitons out of the emissive zone, a critical requirement where lower-energy alternatives like NPB would cause severe quenching and efficiency roll-off .

High-Mobility Hole-Transport Layer for Reduced Driving Voltage

With an optimized HOMO level of 5.8 eV, TCPB serves as an efficient electron-rich hole-transporting layer (HTL). Its ability to transport holes while blocking electrons ensures a balanced charge carrier ratio within the emissive layer, making it a validated specification for lowering driving voltages in next-generation organic electronics .

Application Fit Matrix

Application
Selection Property
Validation Focus
Exciton-Blocking Layer
High triplet energy relative to phosphorescent emitters
Exciton confinement efficiency; quenching prevention in device stack
Stable HTL/EML Interface
Low interfacial charge accumulation under electrical aging
Capacitance shift stability; operational lifetime correlation
High-Mobility Hole Transport
Elevated hole mobility with reduced trap density
Drive voltage reduction; balanced carrier injection
Thermally Robust Host
High melting point and amorphous film stability
Crystallization resistance under elevated junction temperatures

XLogP3

11.1

Wikipedia

1,3,5-Tri(9-carbazolyl)benzene

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